molecular formula C9H15NO4 B166670 tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate CAS No. 132957-40-5

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Cat. No. B166670
M. Wt: 201.22 g/mol
InChI Key: IMWMFJMYEKHYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is a furan derivative and a heterocyclic building block useful in chemical synthesis . It has the empirical formula C9H15NO4 and a molecular weight of 201.22 .


Molecular Structure Analysis

The molecular structure of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate can be represented by the SMILES string CC(C)(C)OC(=O)NC1CCOC1=O . The InChI representation is InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) .


Physical And Chemical Properties Analysis

The melting point of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is 116-119 °C (lit.) . Its molecular weight is 201.22 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate has been explored in various chemical syntheses and reactions. For instance, it has been utilized in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, showcasing its role in the formation of complex organic compounds (Padwa, Brodney & Lynch, 2003). Additionally, its application in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions further illustrates its utility in stereochemical manipulations (Yang, Pan & List, 2009).

Catalysis and Rearrangements

In catalysis, tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate has been used in processes like the Curtius rearrangement. This method enables the transformation of carboxylic acids into acyl azides, which subsequently rearrange to form tert-butyl carbamates, highlighting its role in isocyanate trapping and amino acid protection (Lebel & Leogane, 2005). Another example includes its use in photoredox-catalyzed amination reactions, facilitating the assembly of complex organic structures under mild conditions (Wang et al., 2022).

Synthesis of Bioactive Compounds

The compound also finds applications in the synthesis of bioactive molecules. For instance, it's used in preparing hexahydroindolinone alkaloids via intramolecular Diels-Alder cycloaddition reactions, demonstrating its importance in the synthesis of complex natural products (Padwa et al., 2001).

Safety And Hazards

Tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges .

properties

IUPAC Name

tert-butyl N-(2-oxooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMFJMYEKHYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

CAS RN

132957-40-5, 146514-35-4
Record name tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-(2-oxooxolan-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Reactant of Route 3
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Reactant of Route 4
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Reactant of Route 5
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Reactant of Route 6
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Citations

For This Compound
1
Citations
R Mascarenhas, PW Thomas, CX Wu, BP Nocek… - Biochemistry, 2015 - ACS Publications
Quorum-quenching catalysts are of interest for potential application as biochemical tools for interrogating interbacterial communication pathways, as antibiofouling agents, and as anti-…
Number of citations: 22 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.